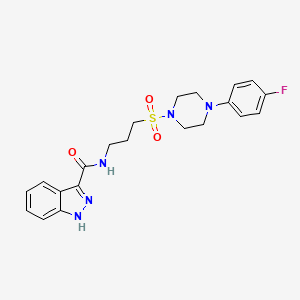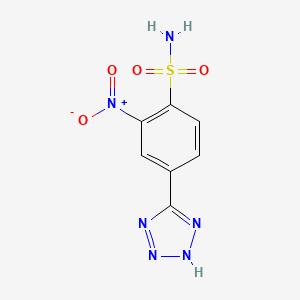
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate, otherwise known as ECPI, is a compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 309.7 g/mol, and is soluble in ethanol, methanol, and acetone. ECPI has been used in a variety of fields, including biochemistry, pharmacology, and organic chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Styrene Copolymerization of Novel Halogen, Alkoxy, and Alkyl Ring-Disubstituted Isopropyl 2-Cyano-3-Phenyl-2-Propenoates
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate and its derivatives have been utilized in the synthesis of novel trisubstituted ethylenes. These ethylenes are copolymerized with styrene, creating unique copolymers. These copolymers exhibit a two-step decomposition process, making them interesting subjects for material science research (Hussain et al., 2019).
Structural Analyses and Synthesis of Structural Analogs
The compound and its structural analogs have been synthesized as cytotoxic agents. Detailed structural analyses through methods like synchrotron X-ray powder diffraction and Rietveld refinement have been conducted to understand the crystal structures of these novel compounds (Gündoğdu et al., 2017).
Novel Copolymers of Styrene and Halogen Ring-Substituted Derivatives
Researchers have prepared novel trisubstituted ethylenes, including variants of Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate, and copolymerized them with styrene. These compounds and their copolymers have been characterized through various analytical techniques like CHN analysis, FTIR, and NMR, providing insights into their structural properties and potential applications in polymer science (Humanski et al., 2018).
Propiedades
IUPAC Name |
ethyl 3-(2-chloro-6-fluorophenyl)-2-(1,2-oxazol-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3/c1-2-19-14(18)10(13-6-7-17-20-13)8-9-11(15)4-3-5-12(9)16/h3-7,10H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKGUXBCTGZBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC=C1Cl)F)C2=CC=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331508 |
Source


|
| Record name | ethyl 3-(2-chloro-6-fluorophenyl)-2-(1,2-oxazol-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820548 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate | |
CAS RN |
477888-06-5 |
Source


|
| Record name | ethyl 3-(2-chloro-6-fluorophenyl)-2-(1,2-oxazol-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-[1]benzopyrano[3,4-d]isoxazole](/img/structure/B2447522.png)






![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone](/img/structure/B2447537.png)
![N-(3,4-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2447538.png)